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Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal
model for multiple sclerosis (MS), providing crucial insights into the disease's immunopathology
and serving as a primary platform for preclinical therapeutic testing. The choice of EAE model
is critical, as different models recapitulate distinct aspects of MS pathology. This guide provides
an objective comparison of the two most common EAE models: the relapsing-remitting (RR-
EAE) model in SJL mice and the chronic progressive (CP-EAE) model in C57BL/6 mice.

Comparative Analysis: RR-EAE vs. CP-EAE

The fundamental differences between these two models lie in the genetic background of the
mice, the myelin antigen used for immunization, and the resulting clinical and pathological
characteristics of the disease.

Clinical Course

The RR-EAE model, typically induced in SJL mice with proteolipid protein (PLP) peptide 139-
151, is characterized by an initial acute phase of neurological deficits, followed by a period of
partial or complete recovery (remission).[1][2][3] This remission is then followed by one or more
relapses, mirroring the clinical course of the majority of MS patients.[1]

In contrast, the CP-EAE model, induced in C57BL/6 mice with myelin oligodendrocyte
glycoprotein (MOG) peptide 35-55, results in a chronic, sustained disease course with no
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significant remission.[4][5][6][7] After the initial onset of symptoms, the neurological deficits
persist and may progressively worsen over time, reflecting the progressive forms of MS.

Histopathology

Histopathological examination of the central nervous system (CNS) reveals significant
differences between the two models. In the CP-EAE model, there is a greater lesion burden,
more extensive demyelination, and more severe axonal damage compared to the RR-EAE
model, particularly at the peak of the disease.[8][9] Inflammation and myelin loss tend to
worsen in the later stages of CP-EAE, while these features are largely resolved during the
remission phases of RR-EAE.[8][9]

Immunology

The underlying immunology of the two models also differs significantly. The RR-EAE model in
SJL mice is predominantly a CD4+ T cell-driven disease, with a significant contribution from B
cells and antibody production.[10][11] The relapsing nature of the disease is thought to be
driven by waves of immune cell infiltration into the CNS.

The CP-EAE model in C57BL/6 mice is also mediated by CD4+ T cells, but with a notable
predominance of CD8+ T cells in the CNS infiltrates compared to the RR-EAE model.[8] While
B cells are involved, their role in the MOG35-55-induced model is considered less prominent
than in models induced with the full-length MOG protein.[11] The chronic nature of the disease
Is associated with sustained inflammation and neurodegeneration.[8][12][13]

Data Presentation

The following tables summarize the key quantitative differences between the RR-EAE and CP-
EAE models.

Table 1: Comparison of Clinical and Histopathological Parameters
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Feature

Relapsing-Remitting EAE
(SJL, PLP139-151)

Chronic Progressive EAE
(C57BLI/6, MOG35-55)

Typical Clinical Course

Relapsing-remitting

Chronic progressive

Peak Clinical Score

2.0 - 3.5[3]

2.5 - 3.5[4]

Disease Onset

10-15 days post-

immunization[3]

9-14 days post-

immunization[4]

Lesion Burden in CNS

Moderate

High[8][9]

Demyelination

Moderate, resolves during

remission

Severe and progressive[8][9]

Axonal Damage

Moderate

Severe and progressive[8][9]
[12][13]

Table 2: Comparison of Immunological Parameters

Feature

Relapsing-Remitting EAE
(SJL, PLP139-151)

Chronic Progressive EAE
(C57BL/6, MOG35-55)

Primary T Cell Driver

CD4+ T cells

CD4+ and CD8+ T cells[8]

B Cell Involvement

Significant, antibody-

dependent

Moderate

Dominant Th Subsets

Thl and Th17

Thl and Th17

Key Pro-inflammatory

. IFN-y, IL-17 IFN-y, IL-17, TNF-a[14]
Cytokines
o Lower levels of IL-10
Key Anti-inflammatory
IL-10 compared to healthy

Cytokines

controls[15]

Experimental Protocols
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Induction of Relapsing-Remitting EAE (RR-EAE) in SJL
Mice

This protocol is adapted from established methods for inducing RR-EAE in SJL mice using
PLP139-151.[1][2][3]

Animal Selection: Use female SJL/J mice, 6-8 weeks old.

Antigen Preparation: Prepare an emulsion of 100 ug of [Ser140]-PLP139-151 peptide in an
equal volume of Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL
Mycobacterium tuberculosis H37Ra.

Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously into the flank.

Pertussis Toxin Administration (Optional): For a more severe initial disease course, inject 200
ng of pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization. Note that
PTX may reduce the relapse rate.[1]

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-
immunization using the standard EAE scoring scale (see Table 3).

Induction of Chronic Progressive EAE (CP-EAE) in
C57BL/6 Mice

This protocol is based on standard methods for inducing CP-EAE in C57BL/6 mice using
MOG35-55.[4][5][6][16]

Animal Selection: Use female C57BL/6 mice, 8-12 weeks old.

Antigen Preparation: Prepare an emulsion of 200 pg of MOG35-55 peptide in an equal
volume of CFA supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra.

Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously at two sites on the
flank.

Pertussis Toxin Administration: Inject 200 ng of PTX intraperitoneally on day 0 and day 2
post-immunization.
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 Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-

immunization using the standard EAE scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

Score Clinical Signs

0 No clinical signs

0.5 Distal limp tail

1 Complete limp tail

15 Limp tail and hind limb weakness

2 Unilateral partial hind limb paralysis

2.5 Bilateral partial hind limb paralysis

3 Complete bilateral hind limb paralysis

35 Complete bilateral hind limb paralysis and
unilateral forelimb weakness

4 Complete paralysis (quadriplegia)

5 Moribund or dead

Histopathological Analysis

o Tissue Collection: At the desired time point, perfuse mice with phosphate-buffered saline
(PBS) followed by 4% paraformaldehyde (PFA).

» Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

Process the tissues for paraffin embedding.

e Staining:

o Hematoxylin and Eosin (H&E): To assess inflammatory infiltrates.

o Luxol Fast Blue (LFB): To evaluate demyelination.
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o Silver Staining (e.g., Bielschowsky): To visualize axonal damage.

o Quantification: Quantify lesion area, demyelination, and axonal loss using microscopy and
image analysis software.

Flow Cytometry Analysis of CNS Infiltrates

o Cell Isolation: Perfuse mice with PBS to remove peripheral blood from the CNS.

» Tissue Digestion: Dissect the brain and spinal cord and mechanically and enzymatically
digest the tissue to create a single-cell suspension.

e Leukocyte Enrichment: Isolate mononuclear cells from the cell suspension using a density
gradient (e.g., Percoll).

o Antibody Staining: Stain the isolated cells with fluorescently-labeled antibodies against cell
surface markers for different immune cell populations (e.g., CD4, CD8, B220, CD11b).

e Intracellular Staining (Optional): For cytokine analysis, stimulate the cells in vitro with a
protein transport inhibitor (e.g., Brefeldin A) and then stain for intracellular cytokines (e.g.,
IFN-y, IL-17).

o Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell
populations using appropriate software.

Mandatory Visualization
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Caption: Experimental workflow for EAE induction and analysis.
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Caption: Key T helper cell signaling pathways in EAE.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15597460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Relapsing-Remitting vs.
Chronic Progressive EAE Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597460#comparing-relapsing-remitting-vs-chronic-
progressive-eae-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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